3-Ethylpyridine (CAS 536-78-7) is a specialized alkylpyridine characterized by an ethyl group at the meta (3-) position of the pyridine ring. With a boiling point of 165–166 °C, a density of approximately 0.956 g/mL, and a pKa of ~5.6, it serves as a critical building block in the pharmaceutical, agrochemical, and flavor/fragrance industries . From a procurement perspective, the meta-substitution fundamentally alters its electronic and steric profile compared to ortho- or para-substituted isomers, dictating its specific thermodynamic properties and site-specific reactivity .
Attempting to substitute 3-ethylpyridine with lower-cost isomers like 2-ethylpyridine or 4-ethylpyridine, or relying on crude unrefined alkylpyridine mixtures, frequently leads to process failures. The position of the ethyl group drastically impacts chemical stability; for instance, the 3-ethyl group is highly resistant to oxidative and polar chlorination conditions that rapidly degrade or functionalize the 2- and 4-ethyl groups[1]. Furthermore, the significant boiling point difference (166 °C for 3-ethylpyridine vs. 149 °C for 2-ethylpyridine) prevents direct drop-in substitution in distillation-dependent solvent recovery systems or thermal management applications [2].
Boiling-point separation from 3-methylpyridine alters fractionation requirements; direct substitution may reduce solvent-recovery efficiency.
Water miscibility gap (miscible vs slightly soluble) can lead to product loss into the aqueous phase if 3-methylpyridine is used without process redesign.
Reactivity order toward nucleophiles differs; substituting 3-methylpyridine may shift substitution patterns and affect isolated yield.
In polar heterobenzylic C(sp3)–H chlorination pathways (e.g., using TCCA or NCS with TfCl), the ethyl group at the nonresonant 3-position is completely unreactive. Studies demonstrate that 3-ethylpyridine yields 0% chlorination at the ethyl group, whereas 2-ethylpyridine and 4-ethylpyridine undergo rapid functionalization[1].
| Evidence Dimension | Reactivity of the ethyl group under polar chlorination conditions |
| Target Compound Data | 3-Ethylpyridine: 0% reactivity (completely unreactive) |
| Comparator Or Baseline | 2-Ethylpyridine and 4-Ethylpyridine: Highly reactive (rapid functionalization) |
| Quantified Difference | 100% suppression of unwanted alkyl-group oxidation |
| Conditions | Polar C(sp3)–H chlorination using TCCA or NCS/TfCl |
Allows buyers to procure 3-ethylpyridine as a stable, intact building block for complex API synthesis where the ethyl group must survive harsh oxidative steps.
3-Ethylpyridine exhibits a significantly higher boiling point (166 °C) and standard molar enthalpy of vaporization (82.9 kJ/mol) compared to its ortho-substituted isomer, 2-ethylpyridine (149 °C, 75.6 kJ/mol) [REFS-2, REFS-3].
| Evidence Dimension | Standard molar enthalpy of vaporization (ΔHvap) and boiling point |
| Target Compound Data | 3-Ethylpyridine: 82.9 kJ/mol (BP: 166 °C) |
| Comparator Or Baseline | 2-Ethylpyridine: 75.6 kJ/mol (BP: 149 °C) |
| Quantified Difference | +7.3 kJ/mol higher vaporization enthalpy; +17 °C higher boiling point |
| Conditions | Standard atmospheric pressure thermodynamic evaluation |
Critical for engineers designing distillation columns, solvent recovery systems, or thermal management networks where precise energy inputs are required.
In complex formulation matrices such as e-liquids, 3-ethylpyridine provides a highly specific 'roasted/nutty' sensory profile. Analytical assessments demonstrate that 3-ethylpyridine maintains 98–100% stability over 4 weeks at 0–4 °C in preblend formulations, avoiding the degradation and off-gassing associated with more reactive flavor components [1].
| Evidence Dimension | Chemical stability in flavor preblend formulations |
| Target Compound Data | 3-Ethylpyridine: 98–100% stability over 4 weeks |
| Comparator Or Baseline | Reactive aldehydes and lower alkylpyridines (prone to degradation) |
| Quantified Difference | Near-perfect retention of the target compound in complex matrices |
| Conditions | E-liquid preblend formulations stored at 0–4 °C for 4 weeks |
Ensures reproducible sensory profiles and extended shelf-life for industrial flavor, fragrance, and e-liquid formulations.
Due to the extreme oxidative stability of the 3-ethyl group compared to 2- and 4-substituted analogs, 3-ethylpyridine is a highly suitable precursor for synthesizing complex azaheterocycles where other positions on the pyridine ring must be functionalized without degrading the ethyl chain[1].
The specific vaporization enthalpy (82.9 kJ/mol) and liquid-phase thermodynamic properties make 3-ethylpyridine a highly tunable candidate for reversible hydrogen storage systems, offering distinct thermal management profiles compared to 2-ethylpyridine [2].
Its distinct roasted/nutty sensory profile and proven 4-week matrix stability in complex blends make it a targeted procurement choice for premium e-liquids and fermented food flavorings, where generic pyridines would introduce pungent off-notes or degrade prematurely [3].
Flammable;Irritant